

1,3-dichlorohexane chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dichlorohexane

Cat. No.: B13959270

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Reactivity of **1,3-Dichlorohexane**

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **1,3-dichlorohexane**, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

1,3-Dichlorohexane is a halogenated alkane with the chemical formula $C_6H_{12}Cl_2$.^[1]^[2] Its physical and chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ Cl ₂	[1] [2]
Molecular Weight	155.065 g/mol	[1]
CAS Registry Number	56375-88-3	[1]
IUPAC Name	1,3-dichlorohexane	[2]
Canonical SMILES	CCCC(CCCl)Cl	[2]
Standard Gibbs Free Energy of Formation (ΔfG°)	-26.66 kJ/mol (Joback Calculated)	[3]
Enthalpy of Formation at Standard Conditions (ΔfH°gas)	-203.93 kJ/mol (Joback Calculated)	[3]

Note: Some physical properties like boiling and melting points are not readily available in the provided search results for **1,3-dichlorohexane** specifically, and care should be taken not to confuse it with 1,3-dichlorocyclohexane.

Reactivity

The reactivity of **1,3-dichlorohexane** is primarily dictated by the presence of the two chlorine atoms, which are good leaving groups in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: **1,3-Dichlorohexane** can undergo nucleophilic substitution reactions where a nucleophile replaces one or both of the chlorine atoms. The reaction mechanism (S_n1 or S_n2) will depend on the structure of the substrate (primary vs. secondary carbon), the nature of the nucleophile, the solvent, and the temperature.[\[4\]](#) The carbon atoms bonded to chlorine are electrophilic and susceptible to attack by nucleophiles.[\[4\]](#)

Elimination Reactions: In the presence of a strong base, **1,3-dichlorohexane** can undergo elimination reactions to form alkenes.[\[5\]](#) The regioselectivity of the elimination (i.e., the position of the resulting double bond) is generally governed by Zaitsev's rule, which states that the more substituted alkene is the major product.[\[5\]](#)

Free-Radical Halogenation: The synthesis of **1,3-dichlorohexane** can be achieved through the free-radical chlorination of hexane.^[6] This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps and typically yields a mixture of isomeric products.^[7]

Stability and Decomposition: Chlorinated hydrocarbons can decompose at high temperatures.^{[8][9]} The thermal decomposition of similar compounds like 1,2-dichloroethane has been studied and proceeds via β -elimination to form vinyl chloride and HCl.^[10] It is expected that **1,3-dichlorohexane** would also decompose at elevated temperatures, potentially yielding chlorinated alkenes and hydrogen chloride.^[8]

Experimental Protocols

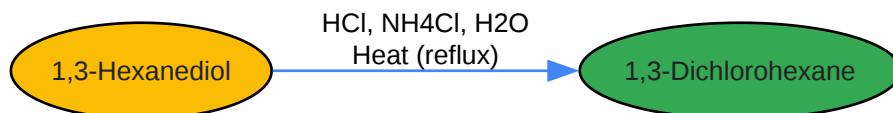
Synthesis of **1,3-Dichlorohexane** from 1,3-Hexanediol

This protocol is adapted from a general method for the synthesis of dichloroalkanes.^[11]

- Apparatus Setup: Assemble a 1000 mL reaction flask equipped with an oil-water separator, a condenser, and a mechanical stirrer.
- Charging the Reactor: Sequentially add 400 g of water, 5 g of ammonium chloride (catalyst), and 500 g of 1,6-hexanediol to the reaction flask. For the synthesis of **1,3-dichlorohexane**, 1,3-hexanediol would be used as the starting material.
- Reaction Initiation: Stir the mixture and heat it to 50-60 °C.^[11] Begin introducing hydrogen chloride (HCl) gas.
- Reaction Progression: Continue bubbling HCl gas into the mixture. The clear solution will turn milky white.^[11] Increase the temperature to approximately 110 °C to initiate reflux and liquid separation in the oil-water separator.^[11]
- Reaction Monitoring and Product Collection: Continue the reflux for 3-5 hours.^[11] As the reaction proceeds, two layers will form in the oil-water separator. The lower aqueous phase is refluxed back into the reaction flask, while the upper organic layer, which is the 1,6-dichlorohexane product, is collected.^[11] A similar separation would be expected for **1,3-dichlorohexane**.

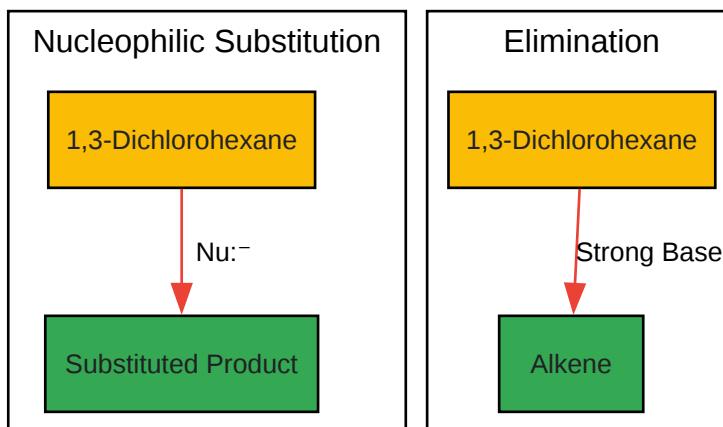
- Purification: The collected organic layer can be further purified by distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

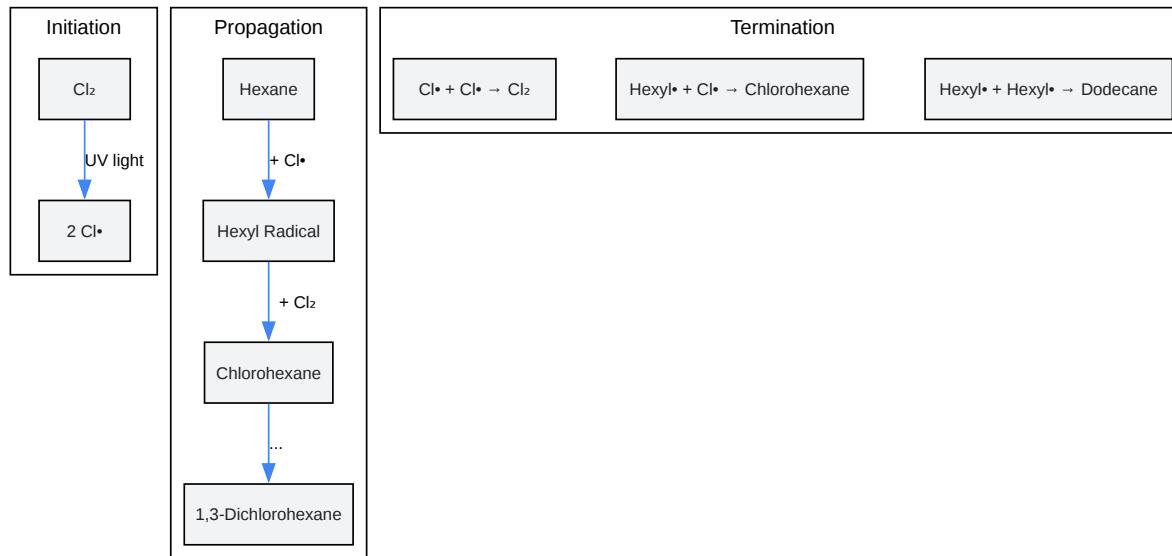

The following is a plausible GC-MS protocol for the analysis of **1,3-dichlorohexane**, adapted from methods for similar volatile organic compounds.[12][13][14]

- Sample Preparation: Prepare a standard solution of **1,3-dichlorohexane** in a suitable solvent like methanol or hexane.[12][13] For quantitative analysis, an internal standard can be used.[12][14]
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).[12][13]
- GC Conditions:
 - Column: A capillary column suitable for volatile organic compounds, such as a VF-624ms (30 m x 0.25 mm, 1.4 µm).[13]
 - Carrier Gas: High purity helium.[13]
 - Injector Temperature: 200-220 °C.[12][13]
 - Oven Temperature Program: Start at a low temperature (e.g., 35 °C) and ramp up to a higher temperature (e.g., 200-220 °C) to ensure separation of components.[12][13]
 - Injection Mode: Splitless injection for trace analysis.[12]
- MS Conditions:
 - Ion Source: Electron Ionization (EI).[13]
 - Electron Energy: 70 eV.[13]
 - Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[13]

- Mass Range: A range appropriate for the expected fragments of **1,3-dichlorohexane** (e.g., 45-270 u).[13]


Visualizations

Below are diagrams created using the DOT language to illustrate key concepts related to **1,3-dichlorohexane**.


[Click to download full resolution via product page](#)

Caption: Synthesis of **1,3-dichlorohexane** from 1,3-hexanediol.

[Click to download full resolution via product page](#)

Caption: Typical reactions of **1,3-dichlorohexane**.

[Click to download full resolution via product page](#)

Caption: Free-radical chlorination of hexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dichlorohexane [webbook.nist.gov]
- 2. 1,3-Dichlorohexane | C6H12Cl2 | CID 143356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dichlorohexane (CAS 56375-88-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture" by Yang Soo Won [digitalcommons.njit.edu]
- 10. researchgate.net [researchgate.net]
- 11. CN112341309B - Preparation method of dichloroalkane - Google Patents [patents.google.com]
- 12. publ.iss.it [publ.iss.it]
- 13. gbcsci.com [gbcsci.com]
- 14. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,3-dichlorohexane chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13959270#1-3-dichlorohexane-chemical-properties-and-reactivity\]](https://www.benchchem.com/product/b13959270#1-3-dichlorohexane-chemical-properties-and-reactivity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com